4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-methyl}benzenol
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Overview
Description
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-methyl}benzenol is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-methyl}benzenol typically involves multiple steps:
Chlorination and Trifluoromethylation:
Formation of Pyridine Ring: The pyridine ring is constructed from a trifluoromethyl-containing building block.
Coupling with Benzenol: The final step involves coupling the trifluoromethylated pyridine with a benzenol derivative under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-methyl}benzenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-methyl}benzenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-methyl}benzenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound also features a trifluoromethyl group and a pyridine ring, but with different substituents.
Trifluoromethyl ketones: These compounds share the trifluoromethyl group but differ in their overall structure and reactivity.
Uniqueness
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-methyl}benzenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-11-6-9(13(15,16)17)7-18-12(11)5-8-1-3-10(19)4-2-8/h1-4,6-7,19H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOFSICGJKUPTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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